molecular formula C7H4FN3O2 B2721870 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-12-5

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B2721870
CAS No.: 1159831-12-5
M. Wt: 181.126
InChI Key: WMJFGPOUBBEUFJ-UHFFFAOYSA-N
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Description

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. The [1,2,4]triazolo[4,3-a]pyridine core is recognized as an underexploited heme-binding moiety, making it a valuable template for designing inhibitors of heme-containing enzymes . Scientific research has identified this specific chemotype as a novel and potent class of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are considered a promising strategy in cancer immunotherapy . IDO1 plays a crucial role in tumor immune escape, and inhibitors based on this scaffold have demonstrated sub-micromolar potency, high metabolic stability, and exquisite selectivity against other heme-containing enzymes . This makes this compound a critical building block for researchers aiming to develop new immunotherapeutic agents that can boost the immune response against cancer cells. Furthermore, derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold have shown promising in vitro antimalarial activity against Plasmodium falciparum , highlighting its utility in infectious disease research . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing for the exploration of structure-activity relationships and the development of targeted drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFGPOUBBEUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with triethyl orthoformate to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is its potential as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit significant activity against a range of bacterial strains. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry reported that modifications to the carboxylic acid group enhanced the compound's antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Compound VariantBacterial StrainMinimum Inhibitory Concentration (MIC)
Original CompoundS. aureus8 µg/mL
Modified VariantE. coli4 µg/mL

Anticancer Properties

This compound has also been investigated for its anticancer properties. Several studies have highlighted its ability to inhibit tumor growth in various cancer cell lines.

  • Case Study : A recent investigation published in Cancer Letters indicated that the compound induced apoptosis in human breast cancer cells by activating the caspase pathway .
Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)20Cell cycle arrest

Herbicidal Activity

The compound has shown promise as a herbicide due to its selective action against certain weed species. Research indicates that it can inhibit the growth of specific broadleaf weeds while being less harmful to cereal crops.

  • Field Trials : Trials conducted by agricultural researchers demonstrated that formulations containing this compound effectively reduced weed biomass by up to 70% without adversely affecting crop yields .
Weed SpeciesControl (%)Crop Yield Impact (%)
Amaranthus retroflexus75-5
Chenopodium album65-2

Synthesis of Novel Polymers

In material science, this compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties.

  • Research Insights : A study published in Polymer Chemistry explored the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical strength .
Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer20030
Modified with Compound25045

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Halogen-Substituted Derivatives at Position 6

Substitution at position 6 with halogens (F, Cl, Br) significantly alters physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties References
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 1159831-12-5 C₇H₄FN₃O₂ 181.12 High purity (98%), used in preclinical drug candidates
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 1159831-32-9 C₇H₄ClN₃O₂ 197.58 Soluble at RT; research use only
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 1159831-86-3 C₇H₄BrN₃O₂ 242.03 Higher molecular weight; used as synthetic intermediate

Key Observations :

  • Fluorine’s small size and electronegativity enhance metabolic stability and binding affinity compared to bulkier halogens .

Substituents on the Triazole Ring (Position 3)

Modifications at position 3 influence electronic properties and bioactivity:

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties References
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid - C₁₃H₉N₃O₂ 239.23 Aryl group enhances π-π interactions; used in receptor-targeted agents
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 1780376-28-4 C₇H₄BrN₃O₂ 242.03 Predicted pKa = 1.04; high acidity may affect solubility
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 1031619-88-1 C₈H₇N₃O₂ 177.16 Methyl group improves steric hindrance; discontinued commercial availability

Key Observations :

  • Aryl groups (e.g., phenyl) extend conjugation, enhancing binding to hydrophobic pockets .

Carboxylic Acid Derivatives

Derivatization of the carboxylic acid group enables diverse applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties References
Potassium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate 1177299-49-8 C₇H₈KN₃O₂ 205.26 Tetrahydro form; salt improves water solubility
Ethyl 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate - C₉H₈FN₃O₂ 209.18 Ester precursor for amide formation in drug synthesis

Key Observations :

  • Potassium salts enhance solubility for in vivo studies .
  • Ethyl esters serve as intermediates for amide coupling, a common strategy in prodrug design .

Biological Activity

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and patents.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring fused with a pyridine structure, with a carboxylic acid functional group at the 3-position. Its molecular formula is C6H4FN3O2C_6H_4FN_3O_2 and it has a molecular weight of approximately 137.11 g/mol.

Biological Activity Overview

This compound exhibits various biological activities:

  • Positive Allosteric Modulation : It acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in neurological functions and disorders. This modulation can enhance synaptic transmission and is being explored for therapeutic applications in conditions such as anxiety and depression .
  • Antiviral Activity : Some studies suggest that triazole derivatives can exhibit antiviral properties. For instance, modifications in similar compounds have shown effective inhibition against viral replication in vitro, indicating potential for further exploration in antiviral drug development .

The mechanism underlying the biological activity of this compound primarily involves modulation of neurotransmitter systems. By enhancing mGluR2 receptor activity, it may influence glutamate signaling pathways critical for cognitive functions and mood regulation.

In Vitro Studies

Recent investigations have focused on the compound's efficacy in various biological assays:

  • Modulation of mGluR2 : In vitro assays demonstrated that this compound significantly increases the receptor's activity at nanomolar concentrations. This was evidenced by increased intracellular calcium levels in neuronal cell lines treated with the compound .
  • Antiviral Efficacy : In studies involving viral assays, related triazole compounds showed promising results against several viruses. The structure-activity relationship (SAR) analysis indicated that fluorination at specific positions enhances antiviral potency .

Case Studies

A notable case study involved the application of this compound in models simulating anxiety disorders. The administration of this compound resulted in significant behavioral changes consistent with anxiolytic effects. These findings support its potential for treating anxiety-related conditions through modulation of glutamate pathways.

Data Table: Biological Activity Summary

Activity TypeMechanismReference
Positive Allosteric ModulatorEnhances mGluR2 activity
AntiviralInhibits viral replication
Anxiolytic EffectsModulates neurotransmitter systems

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